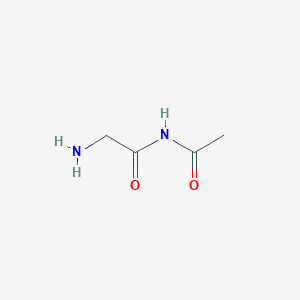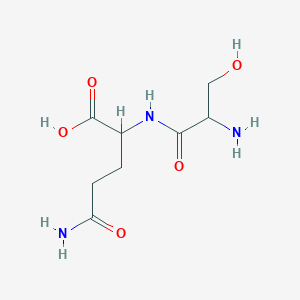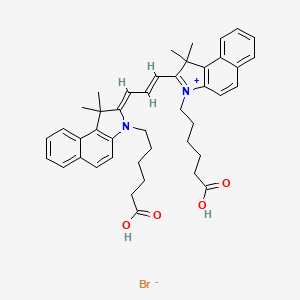
N-acetyl-2-aminoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-2-aminoacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to the nitrogen atom of 2-aminoacetamide
準備方法
Synthetic Routes and Reaction Conditions: N-acetyl-2-aminoacetamide can be synthesized through several methods. One common approach involves the acetylation of 2-aminoacetamide using acetic anhydride or acetyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale acetylation processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure uniformity and high yield. The product is then purified through crystallization or distillation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions: N-acetyl-2-aminoacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to produce acetic acid and 2-aminoacetamide.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Acetic acid, 2-aminoacetamide.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N-acetyl-2-aminoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: this compound is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of N-acetyl-2-aminoacetamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. This modification can influence various biochemical pathways and cellular processes, leading to the observed effects of the compound.
類似化合物との比較
N-acetylglucosamine: A derivative of glucose with an acetyl group attached to the nitrogen atom.
N-acetylcysteine: An acetylated form of the amino acid cysteine.
N-acetylmethionine: An acetylated form of the amino acid methionine.
Uniqueness: N-acetyl-2-aminoacetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets
特性
分子式 |
C4H8N2O2 |
|---|---|
分子量 |
116.12 g/mol |
IUPAC名 |
N-acetyl-2-aminoacetamide |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)6-4(8)2-5/h2,5H2,1H3,(H,6,7,8) |
InChIキー |
UUBCNZXOFCAIOX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
![(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster](/img/structure/B12106422.png)
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide](/img/structure/B12106424.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)



![17-[5-(3,3-Dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12106452.png)
![7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12106455.png)
![2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12106470.png)

![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12106490.png)
![Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)](/img/structure/B12106494.png)
